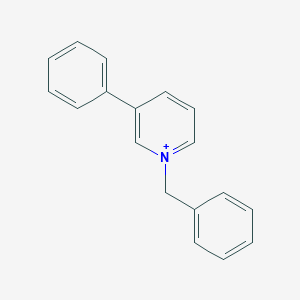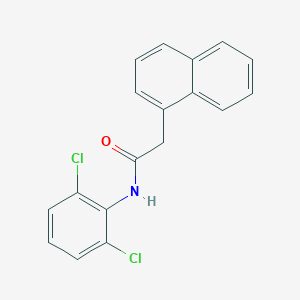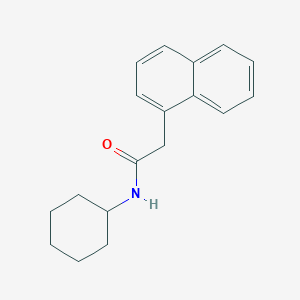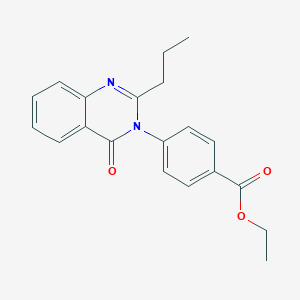![molecular formula C29H38N2O6 B458862 N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE](/img/structure/B458862.png)
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both cyclopentyl and oxan-4-yl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the cyclopentyl and oxan-4-yl intermediates. These intermediates are then coupled using various reagents and catalysts under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to achieving the desired quality of the final product.
化学反応の分析
Types of Reactions
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.
類似化合物との比較
Similar Compounds
- **N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE shares structural similarities with other compounds containing cyclopentyl and oxan-4-yl groups.
DDT: Another compound with a complex structure, used historically as a pesticide.
Uniqueness
The uniqueness of N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C29H38N2O6 |
|---|---|
分子量 |
510.6g/mol |
IUPAC名 |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C29H38N2O6/c1-34-23-9-6-21(7-10-23)29(14-16-37-17-15-29)20-31-27(33)26(32)30-19-28(12-4-5-13-28)22-8-11-24(35-2)25(18-22)36-3/h6-11,18H,4-5,12-17,19-20H2,1-3H3,(H,30,32)(H,31,33) |
InChIキー |
FQUXISNYXQYMGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NCC3(CCCC3)C4=CC(=C(C=C4)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NCC3(CCCC3)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B458781.png)

![Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzoate](/img/structure/B458783.png)
![Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B458787.png)
![N-benzyl-2-[[4-(4-methoxyphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]propanamide](/img/structure/B458788.png)
![N-(1-naphthyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B458789.png)
![4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458791.png)

![1-[Hydroxy(oxido)amino]-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458795.png)

![ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B458797.png)

![Ethyl 4-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B458800.png)
![13-[(4-bromophenyl)methylsulfanyl]-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458801.png)
